Norverapamil

Description

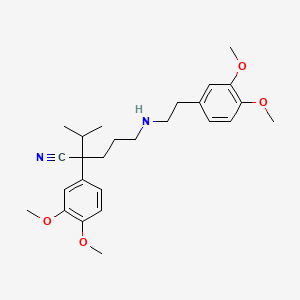

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQNCPKPOLASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67812-42-4 (mono-hydrochloride) | |

| Record name | Norverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80873799 | |

| Record name | Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-85-3 | |

| Record name | Norverapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67018-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3,4-dimethoxyphenethyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957Z3K3R56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norverapamil on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the primary active metabolite of the well-known calcium channel blocker verapamil, plays a significant role in the therapeutic effects observed with verapamil administration. This technical guide provides a comprehensive overview of the mechanism of action of this compound on L-type calcium channels (LTCCs), with a focus on its binding characteristics, effects on channel gating, and stereoselectivity. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While quantitative data for this compound is less abundant than for its parent compound, this guide offers a thorough comparison based on current scientific literature.

Introduction to this compound and L-type Calcium Channels

This compound is an N-demethylated metabolite of verapamil, a phenylalkylamine L-type calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1] L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, thereby playing a pivotal role in cardiovascular physiology, including cardiac contractility and vascular smooth muscle tone.[2] this compound's pharmacological activity is intrinsically linked to its interaction with these channels, contributing significantly to the overall therapeutic profile of verapamil.[1]

Molecular Mechanism of Action

Binding Site and Allosteric Modulation

This compound, like its parent compound verapamil, targets the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] Phenylalkylamines are known to bind to a specific receptor site within the pore of the channel.[3] This binding is allosteric, meaning it modulates the channel's function without directly occluding the pore in a simple plug-and-play manner. Instead, the binding of this compound stabilizes the channel in its non-conducting states.

State-Dependent Blockade

A critical feature of the interaction between phenylalkylamines and L-type calcium channels is its state-dependency. These drugs exhibit a higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting (closed) state.[3][4] This preferential binding to the inactivated state leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[3] At higher frequencies of channel opening (e.g., during tachycardia), more channels enter the inactivated state, providing more high-affinity binding sites for this compound. This results in a more pronounced channel blockade.[3] This mechanism is crucial for the antiarrhythmic effects of these drugs.

Effects on Channel Gating

The binding of this compound to the L-type calcium channel alters its gating kinetics. Specifically, it slows the recovery of the channel from the inactivated state back to the resting state.[3] By prolonging the time the channel spends in the non-conducting inactivated state, this compound effectively reduces the number of channels available to open upon subsequent depolarization, thereby decreasing the overall calcium influx.

Quantitative Data

While specific quantitative data for this compound is limited in the available literature, a comparative understanding can be gained by examining data for verapamil and qualitative statements about this compound's potency. One study notes that verapamil's R isomer and its metabolite this compound have "substantially less calcium channel blocking activity" than the S-enantiomer of verapamil.[2]

Table 1: Comparative Binding Affinity and Potency on L-type Calcium Channels

| Compound | Parameter | Value | Species/Tissue | Assay Type | Reference |

| Verapamil | IC50 | 143.0 nmol/L | Heart Cells (encoding IKr) | Electrophysiology | [5] |

| IC50 | 1.31 x 10⁻⁷ M | Rat Tail Artery | Contraction Assay | [1] | |

| Kd | 0.57 ± 0.19 µM | Rat Cardiac Sarcolemma | Radioligand Binding ([3H]verapamil) | ||

| This compound | Potency | Substantially less active than S-verapamil | - | - | [2] |

Table 2: Effects of Verapamil on L-type Calcium Channel Kinetics

| Compound | Parameter | Effect | Concentration | Experimental Model | Reference |

| Verapamil | Recovery from Inactivation | Slowed recovery (τ ≈ 5-7 s) | 0.3 - 10 µM | Rat Ventricular Myocytes | [4] |

| Development of Block | Concentration-dependent | 0.3 - 10 µM | Rat Ventricular Myocytes | [4] |

Stereoselectivity

Both verapamil and this compound are chiral molecules, and their enantiomers exhibit different pharmacological activities. The S-enantiomers of both verapamil and this compound are reported to have greater negative inotropic, chronotropic, and dromotropic activities compared to their respective R-enantiomers.[6] This stereoselectivity is a critical consideration in drug development and clinical pharmacology.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on L-type Calcium Channels

The following diagram illustrates the signaling pathway of this compound leading to the blockade of L-type calcium channels.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a cornerstone for studying the effects of ion channel modulators like this compound. The following diagram outlines a typical experimental workflow.

Experimental Workflow for Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for its receptor.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on L-type calcium currents. Specific parameters may need to be optimized for different cell types.

-

Cell Preparation:

-

For primary cells (e.g., ventricular myocytes), enzymatic dissociation is performed.

-

For cell lines (e.g., HEK293) stably expressing the CaV1.2 channel, cells are cultured to an appropriate confluency and may be briefly treated with trypsin for dissociation.

-

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Tetrodotoxin (TTX) (e.g., 0.03 mM) is often included to block sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

After establishing a giga-ohm seal and achieving the whole-cell configuration, the cell is held at a holding potential of -80 mV.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

A stable baseline recording is obtained before the application of this compound.

-

This compound is applied via a perfusion system at a range of concentrations to determine the dose-response relationship.

-

To study use-dependence, a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz, 1 Hz, 3 Hz) is applied in the presence and absence of the drug.

-

To assess the effect on inactivation kinetics, the decay of the calcium current during a prolonged depolarizing step is analyzed.

-

To measure the recovery from inactivation, a two-pulse protocol is used where the interval between two depolarizing pulses is varied.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the phenylalkylamine binding site on L-type calcium channels.

-

Membrane Preparation:

-

Tissue (e.g., cardiac or skeletal muscle) is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at a low speed to remove debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.

-

-

Binding Assay:

-

The reaction mixture contains the membrane preparation, a fixed concentration of a radiolabeled phenylalkylamine (e.g., [3H]verapamil or a derivative like --INVALID-LINK---desmethoxyverapamil), and a range of concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM verapamil).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound, as an active metabolite of verapamil, contributes to the therapeutic effects of its parent drug through the blockade of L-type calcium channels. Its mechanism of action is characterized by state-dependent binding, leading to a use-dependent inhibition of calcium influx. While direct quantitative data on this compound's potency and kinetic effects are not as extensively documented as for verapamil, the available evidence indicates a qualitatively similar but less potent action. The stereoselectivity of this compound, with the S-enantiomer being more active, is a crucial aspect of its pharmacology. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and its potential therapeutic applications. Further research is warranted to precisely quantify the binding affinity and the effects on channel kinetics of this compound and its enantiomers to fully elucidate their contribution to the clinical profile of verapamil.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Calcium Channel | TargetMol [targetmol.com]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of verapamil and this compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Norverapamil from Verapamil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary chemical synthesis pathway for producing norverapamil, the major active N-demethylated metabolite of verapamil. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially replicate this synthesis. This document outlines the reaction principles, provides detailed experimental protocols, presents available quantitative data, and includes mandatory visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound is the principal metabolite of verapamil, a widely used calcium channel blocker for treating cardiovascular conditions.[1] The N-demethylation of verapamil to this compound is a critical transformation, both in vivo through enzymatic pathways and in vitro for research and development purposes.[1] this compound itself exhibits pharmacological activity, making its synthesis essential for pharmacological studies, impurity profiling, and as a reference standard in analytical methods.[2] This guide focuses on the chemical synthesis of this compound from its parent compound, verapamil.

Primary Synthesis Pathway: N-Demethylation via Chloroformate Ester

The most prominently documented method for the chemical synthesis of this compound from verapamil is through N-demethylation using a chloroformate ester, such as 1-chloroethyl chloroformate or 1-ethyl chloroformate.[3] This reaction is a variation of the von Braun N-demethylation, which proceeds through a two-step mechanism.

Reaction Principle:

-

Formation of a Carbamate Intermediate: The tertiary amine of verapamil reacts with the chloroformate ester (e.g., 1-chloroethyl chloroformate) in an aprotic solvent. This reaction forms an intermediate carbamate.

-

Hydrolysis of the Carbamate: The carbamate intermediate is subsequently cleaved, typically by heating in a protic solvent like methanol, to yield the secondary amine, this compound, along with byproducts.

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the available literature for the synthesis of this compound from verapamil using the chloroformate method.[4]

| Parameter | Value | Reference |

| Reactants | Verapamil, 1-Ethyl Chloroformate | [4] |

| Molar Ratio (V:C) | 1 : 2.2 (approx.) | [4] |

| Solvent (Step 1) | 1,2-Dichloroethane | [4] |

| Temperature (Step 1) | 0-5 °C (initial), then 60 °C | [4] |

| Reaction Time (Step 1) | 20 minutes at 60 °C (TLC monitored) | [4] |

| Solvent (Step 2) | Methanol | [3] |

| Temperature (Step 2) | Reflux | [3] |

| Purification Method | Silica Gel Column Chromatography | [4] |

| Yield | 67.5% | [4] |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound from verapamil based on the chloroformate method.

Materials and Equipment

-

Reactants: Verapamil, 1-Chloroethyl Chloroformate (or 1-Ethyl Chloroformate)

-

Solvents: 1,2-Dichloroethane (anhydrous), Methanol, Ethyl Acetate, Hexane, Deionized Water

-

Reagents: Triethylamine, Sodium Bicarbonate (saturated solution), Brine, Anhydrous Magnesium Sulfate

-

Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Ice bath, Heating mantle, Rotary evaporator, Glassware for extraction, Glass column for chromatography, TLC plates (silica gel)

Step-by-Step Procedure

Step 1: Formation of the Carbamate Intermediate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve verapamil (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add 1-chloroethyl chloroformate (1.2-1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60-80 °C).[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the verapamil spot is no longer visible.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis to this compound

-

Remove the solvent (1,2-dichloroethane) from the reaction mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methanol.

-

Heat the methanolic solution to reflux and maintain for 1-3 hours to facilitate the cleavage of the carbamate intermediate. Monitor the formation of this compound by TLC.

Step 3: Work-up and Extraction

-

After the hydrolysis is complete, cool the solution and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.[4]

-

A suitable eluent system is a gradient of hexane and ethyl acetate, with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent the tailing of the amine product on the acidic silica gel.

-

Collect the fractions containing the purified this compound (as indicated by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or solid.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Alternative Synthesis Pathway

An alternative method for the synthesis of this compound has been reported, utilizing hydroxylamine hydrochloride and triethylamine in an ethanol-water mixture under microwave irradiation.[2] The synthesized this compound was purified by pH partitioning and characterized by spectroscopic techniques.[2] However, detailed experimental parameters and quantitative yields for this method are not as readily available in the surveyed literature.

Characterization of this compound

The successful synthesis of this compound should be confirmed by analytical characterization.

-

Chemical Formula: C₂₆H₃₆N₂O₄

-

Molar Mass: 440.58 g/mol

Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from verapamil is most effectively and documentedly achieved through N-demethylation using a chloroformate ester. This method, detailed in this guide, provides a reliable pathway for obtaining this key metabolite for research and pharmaceutical development. The provided protocols and data, compiled from existing literature, offer a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity levels.

References

The Discovery and Historical Development of Norverapamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the principal active N-demethylated metabolite of the L-type calcium channel blocker verapamil, has carved its own niche in pharmacological research. Initially identified as a byproduct of verapamil metabolism, subsequent investigations have revealed its significant contributions to the parent drug's therapeutic effects and its own distinct pharmacological profile. This in-depth technical guide elucidates the discovery, historical development, and key experimental findings related to this compound. It provides a comprehensive overview of its synthesis, mechanism of action, and interaction with crucial cellular transporters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the development and clinical use of its parent compound, verapamil. Verapamil was first synthesized in the early 1960s and introduced as a coronary vasodilator.[1] It was later identified as a calcium channel blocker, a novel class of drugs at the time.[1] The understanding of verapamil's extensive first-pass metabolism in the liver led to the investigation of its metabolites.

This compound was subsequently identified as the major active metabolite of verapamil in humans.[2][3] Early studies focused on its contribution to the overall cardiovascular effects observed after oral administration of verapamil. It was discovered that following oral dosage, plasma concentrations of this compound could be comparable to or even exceed those of verapamil itself.[2] This finding spurred further research into the pharmacological activities of this compound, establishing it as more than just a simple metabolic byproduct.

Chemical Synthesis and Characterization

While initially isolated and identified from biological samples, chemical synthesis of this compound has been crucial for its detailed pharmacological investigation. A common synthetic route involves the N-demethylation of verapamil.

Experimental Protocol: Synthesis of this compound from Verapamil

A reported method for the synthesis of this compound involves the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by the removal of the methyl group.[4]

Materials:

-

Verapamil

-

1-chloroethyl chloroformate

-

Aprotic solvent (e.g., 1,2-dichloroethane, 1,4-dioxane)

-

Methanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Quaternary Salt Formation:

-

Dissolve verapamil in an aprotic solvent (e.g., 1,2-dichloroethane).

-

Add 1-chloroethyl chloroformate to the solution in a molar ratio of approximately 1:1 to 1:4 (verapamil:1-chloroethyl chloroformate).

-

Heat the reaction mixture to a temperature between 10°C and 80°C and monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

-

Demethylation:

-

Once the formation of the quaternary ammonium salt is complete, concentrate the reaction mixture under reduced pressure.

-

Add methanol to the residue.

-

Heat the methanolic solution at a temperature between 10°C and 80°C to effect demethylation.

-

-

Purification:

-

After the reaction is complete (as monitored by TLC), concentrate the solution.

-

Purify the resulting crude this compound using standard techniques such as column chromatography to obtain the final product.

-

Characterization: The synthesized this compound should be characterized using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[5][6]

Pharmacological Profile

This compound shares many of the pharmacological properties of its parent compound, verapamil, primarily acting as a calcium channel blocker. However, there are quantitative differences in its potency and activity.

Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its cardiovascular effects by blocking L-type voltage-gated calcium channels.[7][8] This inhibition reduces the influx of calcium ions into cardiac muscle cells and vascular smooth muscle cells, leading to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and vasodilation.[3]

The following diagram illustrates the signaling pathway of L-type calcium channel blockade by this compound.

Interaction with P-glycoprotein (P-gp)

This compound is a potent inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily that functions as an efflux pump for a wide range of xenobiotics.[1][9] This inhibition can have significant implications for drug-drug interactions, as co-administration of this compound can increase the intracellular concentration and bioavailability of other drugs that are P-gp substrates.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Half-life (t½) | ~6-9 hours | Human | [3] |

| Protein Binding | ~80% | Human | [3] |

| Elimination | Primarily renal excretion | Human | [3] |

Table 2: P-glycoprotein (P-gp) Inhibition Data

| Compound | IC50 | Assay System | Substrate | Reference |

| This compound | 0.3 µM | Caco-2 cells | Digoxin | [4] |

| Verapamil | 1.1 µM | Caco-2 cells | Digoxin | [4] |

Table 3: Electrophysiological Effects of this compound

| Parameter | Effect | Concentration | Species | Reference |

| Anterograde AV nodal block cycle length | Prolongation (20-50% of verapamil effect) | 100 ng/ml | Rabbit | [7] |

| Retrograde AV nodal block cycle length | Prolongation (20-50% of verapamil effect) | 100 ng/ml | Rabbit | [7] |

| Ventricular refractoriness | Significant prolongation | 100 ng/ml | Rabbit | [7] |

Key Experimental Methodologies

Experimental Protocol: P-glycoprotein Inhibition Assay (Caco-2 Transwell Assay)

This protocol describes a common in vitro method to assess the P-gp inhibitory activity of a compound like this compound using a Caco-2 cell monolayer grown on a permeable support.[4]

Materials:

-

Caco-2 cells

-

Transwell® permeable supports

-

Cell culture medium and reagents

-

P-gp substrate (e.g., Digoxin)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Verapamil)

-

Analytical instrumentation for substrate quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

-

Transport Studies:

-

Wash the cell monolayers with a transport buffer.

-

Add the P-gp substrate to the basolateral (B) chamber.

-

Add the test compound (this compound) at various concentrations to both the apical (A) and basolateral chambers.

-

Incubate the plates at 37°C.

-

At specified time points, collect samples from the apical chamber.

-

-

Quantification: Analyze the concentration of the P-gp substrate in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the basolateral-to-apical transport. Determine the IC50 value for the inhibition of P-gp-mediated transport by this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general workflow for a P-glycoprotein inhibition assay.

Experimental Protocol: Electrophysiological Assessment in Isolated Heart

This protocol provides a general outline for assessing the electrophysiological effects of this compound on atrioventricular (AV) nodal conduction in an isolated heart preparation, as has been described in the literature.[7]

Materials:

-

Isolated heart preparation (e.g., from rabbit)

-

Langendorff perfusion system

-

Krebs-Henseleit solution (or similar physiological buffer)

-

Stimulating and recording electrodes

-

Data acquisition system

-

Test compound (this compound) and parent compound (Verapamil)

Procedure:

-

Heart Preparation: Isolate the heart and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated physiological buffer at a constant temperature and pressure.

-

Electrode Placement: Place stimulating electrodes on the right atrium and recording electrodes on the His bundle and ventricle to measure atrial-His (A-H) and His-ventricular (H-V) intervals, which represent AV nodal and His-Purkinje conduction times, respectively.

-

Baseline Recordings: Record baseline electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval, and refractory periods.

-

Drug Perfusion: Perfuse the heart with a buffer containing this compound at the desired concentration.

-

Data Recording: Continuously record the electrophysiological parameters during drug perfusion.

-

Data Analysis: Compare the electrophysiological parameters before and after drug administration to determine the effects of this compound on cardiac conduction.

Metabolic Pathways

This compound is the product of the N-demethylation of verapamil, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[2][10] this compound itself can be further metabolized.

The following diagram illustrates the primary metabolic pathway from Verapamil to this compound.

References

- 1. Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of this compound and Quantification of Verapamil and Nor-Verapamil in Plasma [chooser.crossref.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Calcium Channel | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Therapeutic Potential of Norverapamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the principal active N-demethylated metabolite of the widely prescribed calcium channel blocker verapamil, has emerged as a pharmacologically significant entity in its own right. While traditionally viewed as a contributor to the therapeutic effects of its parent compound, emerging research has illuminated a distinct and multifaceted pharmacological profile for this compound, suggesting a broader therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological properties, therapeutic applications, and experimental evaluation of this compound. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is formed in the liver through the N-demethylation of verapamil, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Although it is a metabolite, this compound is not merely an inactive byproduct. It retains significant pharmacological activity, contributing to the overall therapeutic effects observed with verapamil administration, particularly in the management of hypertension, angina, and arrhythmias.[1][2] This guide delves into the core pharmacological characteristics of this compound, highlighting its dual mechanism of action and exploring its potential in various therapeutic areas beyond its established cardiovascular applications.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

L-type Calcium Channel Blockade: Similar to its parent compound, this compound functions as a blocker of L-type calcium channels.[1][2] These channels are crucial for the influx of calcium into cardiac and vascular smooth muscle cells, which is essential for muscle contraction.[3] By inhibiting this influx, this compound induces vasodilation, leading to a reduction in systemic vascular resistance and blood pressure.[1][2] In the heart, this action results in negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects, decreasing the cardiac workload.[1]

-

P-glycoprotein (P-gp) Inhibition: this compound is also a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] P-gp is responsible for the extrusion of a wide range of xenobiotics, including many therapeutic drugs, from cells. Its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer and can also impact the absorption, distribution, and elimination of various medications.[5] this compound's ability to inhibit P-gp can reverse MDR and enhance the intracellular concentration and efficacy of co-administered P-gp substrate drugs.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its dual mechanism of action. The blockade of L-type calcium channels contributes to its cardiovascular effects, including vasodilation and reduced cardiac workload.[1][2] The inhibition of P-gp opens avenues for its use as a chemosensitizer in cancer therapy and as an adjunctive agent to improve the efficacy of other drugs that are P-gp substrates.[5]

Pharmacokinetics

This compound's pharmacokinetic profile is intrinsically linked to the metabolism of verapamil. Key parameters are summarized in the table below.

| Parameter | Value | Species | Notes | Reference |

| Formation | N-demethylation of verapamil | Human | Primarily by CYP3A4 in the liver. | [1] |

| Half-life (t½) | ~6-9 hours | Human | [1] | |

| 9.4 hours | Rat | Following a 9 mg/kg oral dose. | [6] | |

| Protein Binding | ~80% | Human | [1] | |

| Elimination | Primarily renal excretion | Human | [1] | |

| Cmax | 41.6 ng/mL | Rat | Following a 9 mg/kg oral dose. | [6] |

| AUC | 260 ng·h/mL | Rat | Following a 9 mg/kg oral dose. | [6] |

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

Factors such as age and sex can influence the metabolism of verapamil and the subsequent formation of this compound.[1]

Therapeutic Potential

While this compound's contribution to the cardiovascular effects of verapamil is well-established, its distinct pharmacological properties suggest a broader therapeutic utility.

Cardiovascular Diseases

As a calcium channel blocker, this compound plays a significant role in the management of:

-

Hypertension: By inducing vasodilation and reducing systemic vascular resistance.[1][2]

-

Angina Pectoris: By reducing myocardial oxygen demand through decreased cardiac workload.[1][2]

-

Arrhythmias: By slowing atrioventricular (AV) conduction.[1]

Tuberculosis

Emerging research has highlighted the potential of this compound as an adjunctive therapy for tuberculosis (TB).[1][7][8] Mycobacterium tuberculosis can develop drug tolerance through the action of efflux pumps. This compound has been shown to inhibit these bacterial efflux pumps, thereby increasing the efficacy of anti-tubercular drugs like bedaquiline and rifampicin.[7][8][9] Notably, this compound demonstrates this activity with substantially less calcium channel blocking activity compared to verapamil, suggesting a potentially better safety profile for this indication.[1][8]

Cancer

The P-gp inhibitory activity of this compound makes it a candidate for overcoming multidrug resistance in cancer chemotherapy.[4][6] By blocking the efflux of chemotherapeutic agents from cancer cells, this compound can increase their intracellular concentration and enhance their cytotoxic effects. Verapamil, the parent drug, has been shown to enhance the antitumor activity of various chemotherapeutic agents.[6][10]

Neuroprotection

Preclinical studies suggest that verapamil, and by extension this compound, may have neuroprotective effects.[11][12][13] The proposed mechanisms include the regulation of calcium homeostasis, which is often dysregulated in neurodegenerative diseases like Alzheimer's disease, and anti-inflammatory effects through the inhibition of microglial activation.[11][14]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

| Target | Assay | IC50 | Species/Cell Line | Reference |

| L-type Calcium Channel | Electrophysiology (for Verapamil) | 143.0 nmol/L (for HERG, a related channel) | HEK293 cells | [15] |

| Whole-cell patch clamp (for Verapamil) | 8.9 +/- 2.1 µmol/L (on KATP channels) | [16] | ||

| P-glycoprotein (P-gp) | P-gp Inhibition Assay | See reference for details | [1] | |

| Inhibition of Rifampicin Efflux | Equal potency to verapamil | M. tuberculosis | [7] |

Table 2: In Vitro Inhibitory Activity of this compound and Verapamil

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay (Fluorescence-based)

This protocol outlines a common method for assessing the P-gp inhibitory activity of a test compound like this compound using a fluorescent substrate.

Materials:

-

P-gp overexpressing cells (e.g., MDR1-MDCK) and parental cells.

-

Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Verapamil).

-

Cell culture medium and buffers.

-

96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control for 15-30 minutes at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate to the wells and incubate for an additional 30-60 minutes at 37°C.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Compare the fluorescence intensity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Analysis of this compound in Plasma by HPLC

This protocol describes a liquid-liquid extraction (LLE) method followed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in plasma samples.

Materials:

-

Plasma samples.

-

This compound standard.

-

Internal standard (e.g., trimipramine).

-

Phosphate buffer (pH 9.0).

-

Extraction solvent (e.g., cyclohexane-dichloromethane mixture).

-

0.1 N Sulfuric acid.

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase HPLC column (e.g., C18 or cyanopropyl).

-

Mobile phase (e.g., acetonitrile and acetate buffer mixture).

Procedure:

-

Sample Preparation: To a plasma sample, add the internal standard.

-

Basification: Add phosphate buffer to basify the plasma.

-

Liquid-Liquid Extraction: Add the extraction solvent and vortex for 10 minutes. Centrifuge to separate the organic and aqueous layers.

-

Back Extraction: Transfer the organic layer to a new tube and add 0.1 N sulfuric acid. Vortex and centrifuge.

-

Injection: Inject an aliquot of the aqueous phase into the HPLC system.

-

Chromatography: Elute the analytes using the specified mobile phase and column.

-

Detection: Detect this compound and the internal standard using the fluorescence or UV detector.

-

Quantification: Construct a calibration curve using known concentrations of this compound and determine the concentration in the plasma samples based on the peak area ratio of this compound to the internal standard.

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol to assess the effect of this compound on ion channels, such as L-type calcium channels.

Materials:

-

Isolated cells expressing the ion channel of interest (e.g., cardiomyocytes, HEK293 cells transfected with the channel).

-

Extracellular and intracellular recording solutions.

-

Borosilicate glass micropipettes.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulator.

-

This compound solution.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Gigaohm Seal Formation: Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: In voltage-clamp mode, apply a voltage protocol to elicit ion channel currents. Record the baseline currents.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Effect Measurement: Record the ion channel currents in the presence of this compound and compare them to the baseline currents to determine the extent of inhibition.

-

Data Analysis: Analyze the current traces to determine the effect of this compound on channel kinetics and calculate the percentage of block.

Visualizations

Caption: Metabolic pathway of this compound formation from Verapamil.

Caption: Mechanism of action of this compound on L-type calcium channels.

Caption: Experimental workflow for a P-glycoprotein inhibition assay.

Conclusion

This compound is a pharmacologically active metabolite of verapamil with a distinct dual mechanism of action, functioning as both an L-type calcium channel blocker and a P-glycoprotein inhibitor. While its role in the cardiovascular effects of verapamil is acknowledged, its therapeutic potential extends to other areas, including the treatment of tuberculosis, overcoming multidrug resistance in cancer, and potentially offering neuroprotection. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the full therapeutic utility of this multifaceted compound. Further research, particularly to delineate its specific potency on L-type calcium channels and to explore its efficacy in clinical settings for these novel applications, is warranted.

References

- 1. Verapamil, and Its Metabolite this compound, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verapamil and its metabolite this compound inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. escholarship.org [escholarship.org]

- 10. Verapamil enhances antitumor activity without increasing myeloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Verapamil and Alzheimer’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of chronic verapamil treatment on cognitive and noncognitive deficits in an experimental Alzheimer's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Norverapamil's Engagement with P-glycoprotein: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the interaction between norverapamil, the primary active metabolite of verapamil, and P-glycoprotein (P-gp). It delves into the molecular mechanisms of this interaction and its profound implications for reversing multidrug resistance (MDR) in therapeutic contexts, particularly in oncology. This document synthesizes key quantitative data, details established experimental protocols for studying this interaction, and provides visual representations of the underlying biological processes and research workflows.

Introduction: The Challenge of Multidrug Resistance and the Role of P-glycoprotein

Multidrug resistance (MDR) presents a significant obstacle to the effective treatment of various diseases, most notably cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp), the product of the MDR1 gene, being a prominent member. P-gp functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse therapeutic agents from cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.

This compound, the N-demethylated metabolite of the L-type calcium channel blocker verapamil, has emerged as a potent inhibitor of P-gp.[1] Its ability to counteract P-gp-mediated drug efflux has positioned it as a valuable tool in both research and potentially in clinical strategies aimed at overcoming MDR. Understanding the nuances of its interaction with P-gp is crucial for the rational design of more effective therapeutic regimens.

Mechanism of P-glycoprotein Inhibition by this compound

This compound's inhibitory action on P-gp is primarily characterized as non-competitive.[1][2] This indicates that this compound binds to a site on the P-gp transporter that is distinct from the substrate-binding site.[1] This allosteric binding event is thought to induce conformational changes in P-gp that impede the translocation and subsequent efflux of its substrates, without directly competing for the same binding pocket.[1]

The interaction is multifaceted, as studies suggest that verapamil and its metabolites, including this compound, may also influence the expression levels of P-gp.[1] This dual action—direct inhibition of efflux activity and potential modulation of transporter expression—underscores the complex and potent nature of this compound as an MDR reversal agent.

dot

Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.

Quantitative Analysis of this compound's P-gp Inhibition

The potency of this compound as a P-gp inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of P-gp-mediated drug transport. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values for P-glycoprotein Inhibition

| Compound | P-gp Substrate | Cell Line | IC50 (µM) | Reference |

| This compound | Digoxin | Caco-2 | 0.3 | [3][4] |

| Verapamil | Digoxin | Caco-2 | 1.1 | [3][4] |

| D-703 (metabolite) | Digoxin | Caco-2 | 1.6 | [3][4] |

Table 2: Reversal of Doxorubicin Cytotoxicity in P-gp Overexpressing Cells

| Compound | Fold Potentiation of Doxorubicin Cytotoxicity | Cell Line | Reference |

| This compound | 35.4 ± 4.3 | LoVo-R (human colon carcinoma) | [5] |

| Verapamil | 41.3 ± 5.0 | LoVo-R (human colon carcinoma) | [5] |

| R-Verapamil | 38.9 ± 6.4 | LoVo-R (human colon carcinoma) | [5] |

| Gallopamil | 52.3 ± 7.2 | LoVo-R (human colon carcinoma) | [5] |

Experimental Protocols for Assessing this compound-P-gp Interaction

A variety of in vitro assays are employed to characterize the inhibitory effects of compounds like this compound on P-gp function. Below are detailed methodologies for key experiments.

P-glycoprotein Inhibition Assay Using Fluorescent Substrates

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, leading to its intracellular accumulation.

Principle: P-gp actively transports fluorescent substrates like Rhodamine 123 or Calcein-AM out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, resulting in increased intracellular fluorescence that can be quantified.

Detailed Methodology:

-

Cell Preparation: Culture P-gp overexpressing cells (e.g., MDCK-MDR1, LoVo-R) to confluence in appropriate cell culture plates. A cell suspension is prepared at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or other test compounds) and a positive control (e.g., verapamil) for 15-60 minutes at 37°C.[1]

-

Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) to the cells and incubate for an additional 30-60 minutes at 37°C to allow for substrate uptake and efflux.

-

Fluorescence Measurement: Wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity in cells treated with the inhibitor to that of untreated control cells. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay directly measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Principle: P-gp possesses intrinsic ATPase activity that is stimulated by its substrates. Inhibitors can either stimulate or inhibit this activity, providing insights into their interaction with the transporter. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.

Detailed Methodology:

-

Membrane Preparation: Isolate membranes from cells overexpressing P-gp (e.g., from baculovirus-infected insect cells).

-

Assay Reaction: Incubate the P-gp-containing membranes (e.g., 250 µg/mL) with various concentrations of this compound in a buffer containing ATP and magnesium ions for 20 minutes at 37°C.[6] An ATP-regenerating system can be included.[7]

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Chifflet colorimetric assay which involves the formation of a Pi-molybdenum complex.[6][8]

-

Data Analysis: Determine the basal ATPase activity and the activity in the presence of the test compound. Data is often expressed as nmol of Pi released per minute per mg of protein.

Rhodamine 123 Efflux Assay

This is a specific application of the fluorescent substrate assay that is widely used to assess P-gp function.

Principle: Cells are loaded with the fluorescent dye Rhodamine 123. The rate of its efflux, which is mediated by P-gp, is then measured over time in the presence and absence of an inhibitor.

Detailed Methodology:

-

Cell Loading: Incubate P-gp overexpressing cells with Rhodamine 123 (e.g., 50-200 ng/ml) to allow for its accumulation.

-

Inhibitor Incubation: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium containing various concentrations of this compound or a control inhibitor.

-

Efflux Period: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for P-gp-mediated efflux of Rhodamine 123.[1]

-

Flow Cytometry Analysis: Measure the remaining intracellular fluorescence of individual cells using a flow cytometer.

-

Data Analysis: Compare the fluorescence retention in inhibitor-treated cells to that of untreated cells. A higher fluorescence indicates greater inhibition of P-gp efflux.

dot

Caption: A generalized workflow for an in vitro P-glycoprotein inhibition assay.

Signaling Pathways and Logical Relationships

The inhibition of P-gp by this compound initiates a cascade of events that ultimately leads to the desired therapeutic outcome of increased drug efficacy. The logical relationship diagram below illustrates this cause-and-effect pathway.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Norverapamil's Role as a Calcium Channel Blocker in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norverapamil, the primary and active N-demethylated metabolite of the L-type calcium channel blocker verapamil, plays a significant role in the therapeutic effects observed with its parent compound.[1][2] As a calcium channel blocker itself, this compound contributes to the management of cardiovascular conditions such as hypertension, angina, and arrhythmias by modulating intracellular calcium influx.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its study, and an exploration of the key signaling pathways it influences in the cardiovascular system.

Core Mechanism of Action

This compound exerts its primary pharmacological effects by inhibiting L-type calcium channels, which are crucial for the influx of calcium into cardiac and vascular smooth muscle cells.[1][3] This blockade of calcium entry leads to several key cardiovascular effects:

-

Vasodilation: By relaxing the smooth muscles of blood vessels, this compound reduces systemic vascular resistance, which in turn lowers blood pressure.[1]

-

Negative Inotropy: A decrease in calcium influx into heart muscle cells results in a reduction of myocardial contractility, lessening the workload on the heart.[1]

-

Negative Dromotropy: this compound slows the electrical conduction through the atrioventricular (AV) node, an effect that is beneficial in controlling certain types of supraventricular arrhythmias.[1]

While its primary target is the L-type calcium channel, this compound also exhibits inhibitory activity against P-glycoprotein (P-gp) and certain potassium channels, which are important considerations in its overall pharmacological profile.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, verapamil, for comparative purposes.

| Compound | Parameter | Value | Assay/System | Reference |

| This compound | Cardiovascular Activity | ~20% that of verapamil | In vivo (general) | [2] |

| This compound | P-glycoprotein (P-gp) Inhibition (IC50) | 0.3 µM | Digoxin transport in P-gp-expressing cell monolayers | [3][4] |

| This compound | HERG Potassium Channel Inhibition (IC50) | 3.8 ± 0.3 µM | Two-electrode voltage-clamp in Xenopus oocytes | [5] |

| Verapamil | L-type Calcium Channel Binding (Kd) | ~50 nM | Radioligand binding in crude cardiac sarcolemmal membranes | [6] |

| Verapamil | L-type Calcium Channel Inhibition (pIC50) - Vascular | 6.26 | Human small arteries from aortic vasa vasorum | [1] |

| Verapamil | L-type Calcium Channel Inhibition (pIC50) - Cardiac | 6.91 | Human right atrial trabeculae muscle | [1] |

Table 1: Potency and Binding Affinity of this compound and Verapamil

| Compound | Parameter | Value | Species/Model | Reference |

| This compound | Terminal Half-life (t1/2) | 9.4 hours | Not specified | [3] |

| This compound | Area Under the Curve (AUC) | 260 ng·h/mL | Not specified | [3] |

| This compound | Maximum Concentration (Cmax) | 41.6 ng/mL | Not specified | [3] |

| Verapamil | Elimination Half-life (t1/2β) | 3.7 - 4.8 hours | Human | [7] |

Table 2: Pharmacokinetic Parameters of this compound and Verapamil

Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound and other calcium channel blockers.

Langendorff Isolated Heart Perfusion

The Langendorff preparation is a classic ex vivo technique to study the contractile and electrical function of the heart in isolation from systemic influences.[8][9][10]

Objective: To assess the direct effects of this compound on heart rate, contractility, and AV nodal conduction.

Methodology:

-

Animal Model: Male Wistar rats are commonly used.[11]

-

Heart Excision: The animal is anesthetized, and the heart is rapidly excised and immediately placed in ice-cold cardioplegic solution to arrest contractile activity and preserve myocardial integrity.[12]

-

Cannulation: The aorta is cannulated onto the Langendorff apparatus.[12]

-

Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated nutrient solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow. This perfusion closes the aortic valve and forces the solution into the coronary arteries, thus nourishing the myocardium.[9][13]

-

Data Acquisition:

-

A pressure transducer-tipped catheter or a fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivatives (+dP/dt and -dP/dt) as indices of contractility.

-

Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate and conduction parameter analysis (e.g., PR interval, AH interval).[14]

-

-

Drug Administration: After a stabilization period, this compound is introduced into the perfusate at various concentrations to determine its dose-dependent effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in isolated cardiomyocytes.[15][16]

Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L).

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[6]

-

Patch-Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane, followed by rupture of the membrane patch.[17]

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to inactivate sodium channels.

-

Current Elicitation: Depolarizing voltage steps (e.g., to 0 mV) are applied to activate L-type calcium channels and elicit ICa,L.[6]

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Analysis: The reduction in the amplitude of ICa,L in the presence of this compound is measured to determine the concentration-response relationship and calculate the IC50 value.

Measurement of Intracellular Calcium Transients

Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.[18][19]

Objective: To determine the effect of this compound on intracellular calcium transients in cardiomyocytes.

Methodology:

-

Cell Loading: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.[20][21] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[22]

-

Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope. The dye is excited at specific wavelengths, and the emitted fluorescence is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca2+]i.[20]

-

Cell Stimulation: Electrical field stimulation is used to elicit action potentials and subsequent calcium transients.

-

Drug Application: this compound is added to the superfusate, and its effect on the amplitude and kinetics of the calcium transients is recorded.

Signaling Pathways in Cardiovascular Research

By blocking L-type calcium channels, this compound can influence downstream signaling pathways that are dependent on calcium influx and are implicated in cardiovascular pathophysiology, particularly cardiac hypertrophy.

Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a key signaling cascade in the development of pathological cardiac hypertrophy.[9][18][23][24]

Mechanism:

-

An increase in intracellular calcium leads to the activation of calmodulin.

-

The calcium-calmodulin complex activates the phosphatase calcineurin.

-

Activated calcineurin dephosphorylates NFAT, leading to its translocation into the nucleus.

-

In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with hypertrophic growth.

By reducing calcium influx, this compound is expected to attenuate the activation of this pathway, thereby potentially mitigating cardiac hypertrophy.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are also involved in the regulation of cardiac growth and hypertrophy.[11][19][25][26][27]

Mechanism:

-

Various hypertrophic stimuli can activate upstream kinases.

-

This leads to a phosphorylation cascade involving Raf, MEK, and finally ERK.

-

Activated ERK can translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in cell growth.

The activation of some components of this pathway can be calcium-dependent. Therefore, by limiting calcium entry, this compound may modulate the activity of the MAPK/ERK pathway in response to certain hypertrophic stimuli.

Conclusion

This compound is an active metabolite of verapamil that significantly contributes to its therapeutic cardiovascular effects through the blockade of L-type calcium channels. Its pharmacological profile, which also includes interactions with P-glycoprotein and potassium channels, makes it an important molecule for consideration in cardiovascular research and drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists investigating the multifaceted roles of this compound and other calcium channel blockers in the cardiovascular system. Further research to delineate the specific quantitative effects of this compound on L-type calcium channels and its precise impact on downstream signaling cascades will continue to enhance our understanding of its therapeutic potential.

References

- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Calcium Channel | TargetMol [targetmol.com]

- 4. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 7. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased regulatory activity of the calcineurin/NFAT pathway in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 13. SutherlandandHearse [southalabama.edu]

- 14. Modulation of cardiac impulse generation and conduction by nifedipine and verapamil analyzed by a refined surface ECG technique in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patch-Clamp Recording from Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Improving Action Potential Characteristics through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]

- 18. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bu.edu [bu.edu]

- 22. biocompare.com [biocompare.com]

- 23. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. partone.litfl.com [partone.litfl.com]

- 25. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ERK-MAPK Signaling Opposes Rho-Kinase to Reduce Cardiomyocyte Apoptosis in Heart Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Norverapamil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norverapamil is the principal and pharmacologically active N-demethylated metabolite of Verapamil, a widely prescribed calcium channel blocker. This technical guide provides a comprehensive analysis of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its synthesis, purification, and analytical determination are presented, alongside protocols for key biological assays. All quantitative data are summarized in structured tables for ease of reference, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound, chemically known as (RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile, is a secondary amine derivative of Verapamil.[1] Its structure is characterized by two dimethoxyphenyl moieties linked by an alkyl chain containing a nitrile and an isopropyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile | [1] |

| SMILES String | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | [2] |

| InChI Key | UPKQNCPKPOLASS-UHFFFAOYSA-N | [2] |

| CAS Number | 67018-85-3 | [1] |

| Molecular Formula | C26H36N2O4 | [1] |

| Molecular Weight | 440.584 g/mol | [1] |

Physicochemical Properties

This compound is typically encountered as an off-white crystalline solid in its hydrochloride salt form.[3] Its solubility in aqueous solutions is a key parameter for formulation and experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Off-White Crystalline Solid | [3] |

| Melting Point (HCl salt) | Softens at 50°C, decomposes at 155-160°C | [1][3] |

| Solubility (in Water) | 15 mg/mL (as HCl salt) | [4] |

| pKa (estimated) | ~8.9 (similar to Verapamil) | [3] |

Pharmacological Properties

This compound exerts its pharmacological effects through two primary mechanisms of action: L-type calcium channel blockade and inhibition of P-glycoprotein.

Mechanism of Action

-

L-type Calcium Channel Blocker: this compound inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels located in the membranes of cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and smooth muscle cells of blood vessels.[2] This action leads to vasodilation, a reduction in myocardial contractility (negative inotropy), and a slowing of heart rate (negative chronotropy) and AV nodal conduction (negative dromotropy).[2]

-